molecular formula C17H10F3NO2 B182686 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid CAS No. 1533-16-0

2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid

Cat. No. B182686
CAS RN: 1533-16-0
M. Wt: 317.26 g/mol
InChI Key: QHJQZWPZUQTPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid, also known as TFMPQ, is a chemical compound that has garnered significant attention in the field of scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has also been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has several advantages for lab experiments. It is easy to synthesize and has been shown to have good stability and solubility in various solvents. The compound has also been shown to have low toxicity and minimal side effects. However, one limitation of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is that it is relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid. One area of research could be the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease and diabetes. The compound's mechanism of action could also be further elucidated to gain a better understanding of its pharmacological properties. Finally, the development of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid derivatives with improved pharmacological properties could be explored.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is a promising compound that has demonstrated a wide range of biological activities. Its synthesis method has been optimized to produce a high yield of the compound with minimal impurities. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities and has potential as a therapeutic agent for the treatment of various diseases. Future research could focus on the development of more efficient synthesis methods, investigation of the compound's potential for the treatment of other diseases, elucidation of its mechanism of action, and development of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction yields 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid in good yields and purity. The synthesis method has been optimized to produce a high yield of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid with minimal impurities.

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been studied extensively for its biological activities and has been found to possess a wide range of pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and bacterial infections.

properties

CAS RN

1533-16-0

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)11-5-3-4-10(8-11)15-9-13(16(22)23)12-6-1-2-7-14(12)21-15/h1-9H,(H,22,23)

InChI Key

QHJQZWPZUQTPAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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